(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine
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Overview
Description
(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom at the para position and an amine group attached to a propyl chain with an isopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with 3-isopropoxypropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted benzyl derivatives.
Scientific Research Applications
(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological molecules. The isopropoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl chloride: A precursor used in the synthesis of (4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine.
4-Fluorobenzyl alcohol: Another related compound with similar structural features but different functional groups.
4-Fluorobenzyl bromide: Used in various synthetic applications, similar to 4-fluorobenzyl chloride.
Uniqueness
This compound is unique due to its combination of a fluorinated benzyl group and an isopropoxy-substituted propylamine chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-propan-2-yloxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO/c1-11(2)16-9-3-8-15-10-12-4-6-13(14)7-5-12/h4-7,11,15H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFDYKILGIUBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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